Scientific Field: Biochemistry and Biotechnology
Application Summary: L-Ribulose is a key chiral lead molecule for other rare sugars synthesis, especially used as the precursor for the L-ribose
Methods of Application: The bioconversion method becomes a good alternative approach to L-ribulose production.
Results or Outcomes: L-Ribose is the starting material for L-nucleoside derivative synthesis, which are often used as antiviral and anticancer drugs
Scientific Field: Pharmaceutical Chemistry
Application Summary: L-Ribulose is the starting material for L-nucleoside derivative synthesis These derivatives are often used as antiviral and anticancer drugs
Methods of Application: The biotechnological methods can produce L-ribose from biomass under environmentally friendly conditions.
Results or Outcomes: The L-nucleoside derivatives synthesized from L-ribose are used as antiviral drugs
Application Summary: L-Ribulose, a kind of high-value rare sugar, could be utilized to manufacture L-form sugars and antiviral drugs
Methods of Application: L-Ribulose is generally produced from L-arabinose as a substrate
Scientific Field: Biochemistry and Biotechnology
Application Summary: L-Ribulose, a high-value rare sugar, could be utilized to manufacture L-form sugars and antiviral drugs.
Methods of Application: L-Ribulose is generally produced from L-arabinose as a substrate.
Results or Outcomes: It is necessary to explore a new biological enzymatic method to produce L-ribulose.
Scientific Field: Applied Biochemistry and Biotechnology
Application Summary: Ribose-5-phosphate isomerase (Rpi) is an enzyme that can catalyze the reversible isomerization between L-ribose and L-ribulose, which is of great significance for the preparation of L-ribulose.
Methods of Application: In order to obtain highly active ribose-5-phosphate isomerase to manufacture L-ribulose, ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp.
Results or Outcomes: A triple-mutant strain A10T/T32S/G101N with 160% activity was acquired.
Scientific Field: Food Science
Application Summary: L-Ribulose is a rare sugar with relatively perspective.
Methods of Application: L-Ribulose can be synthesized through chemical procedures from L-arabinose, D-ribose, or D-mannono-1,4-lactone.
Results or Outcomes: The use of L-Ribulose as a low-caloric sweetener can help prevent high blood sugar and other diseases.
L-ribulose is a monosaccharide classified as a ketopentose, characterized by its five carbon atoms and a ketone functional group. Its chemical formula is C₅H₁₀O₅, and it exists as an enantiomer of D-ribulose. L-ribulose is also known by various names, including L-erythro-pentulose and L-arabinoketose. This compound plays a significant role in various biochemical pathways, notably in the metabolism of carbohydrates and the synthesis of other bioactive substances .
L-ribulose exhibits various biological activities:
L-ribulose can be synthesized through several methods:
L-ribulose has several applications:
Research on L-ribulose interactions has highlighted its role in metabolic pathways involving other sugars:
L-ribulose shares structural similarities with several other pentoses and hexoses. Here are some notable comparisons:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| D-Ribulose | Ketopentose | Commonly involved in photosynthesis as RuBP; more studied than L-ribulose. |
| D-Ribose | Aldopentose | An important component of nucleotides; widely recognized for its role in energy metabolism. |
| L-Arabinose | Aldopentose | Precursor to L-ribulose; utilized in various metabolic pathways. |
| D-Xylulose | Ketopentose | Similar structure but different biological roles; involved in pentose phosphate pathway. |
L-ribulose's uniqueness lies in its specific stereochemistry and its lesser-known role compared to its D-enantiomer and other similar sugars. Its potential applications as a low-calorie sweetener and health supplement further distinguish it from more commonly studied sugars like D-ribose and D-xylulose.
Fundamental Properties
L-Ribulose exhibits exceptional water solubility, with reported values of 1310 g/L at 25°C, classifying it as very soluble in aqueous media [4] [5]. The compound exists as a solid powder at room temperature but can appear as a viscous liquid under certain conditions [6] [7]. Its molecular weight is 150.13 g/mol with the molecular formula C₅H₁₀O₅ [8] [1] [9] [10].
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | 1310 g/L | 25°C |
| Density | 1.40-1.711 g/cm³ | Standard conditions |
| Boiling Point | 364.2-469.1°C | Atmospheric pressure |
| Flash Point | 174.1°C | Closed cup method |
| Optical Activity | [α]/D +14.5±3.0° | c = 0.1 in H₂O |
pH Stability Range
L-Ribulose demonstrates good stability across physiological pH ranges. The compound exhibits optimal stability in the pH range of 6-9, making it compatible with most biological systems [11] [12] [13]. The pKa value for the strongest acidic group is reported as 10.29, indicating weak acidic properties [5]. This chemical behavior is characteristic of ketose sugars, where the carbonyl group can participate in various chemical equilibria.
Temperature Stability
The thermal stability of L-ribulose varies significantly depending on the application context. In enzymatic systems, optimal activity is observed at temperatures of 70-75°C [11] [12] [14], while chemical decomposition occurs above 100°C [15] [16]. The compound's flash point at 174.1°C provides guidance for safe handling procedures [1] [17]. For storage purposes, L-ribulose requires refrigeration at -20°C under inert atmosphere conditions to maintain stability [6] [2] [18].
Chemical Stability Considerations
L-Ribulose, like other reducing sugars, is susceptible to oxidation and requires protection from light and air exposure. The compound exhibits moderate thermal stability up to its flash point but becomes unstable at higher temperatures. Storage under inert atmosphere conditions significantly extends shelf life and prevents degradation products formation.
| Stability Parameter | Assessment | Recommendations |
|---|---|---|
| pH Range (6-9) | Good | Compatible with physiological conditions |
| High Temperature (>100°C) | Poor | Avoid high-temperature processing |
| Oxidation | Susceptible | Use inert atmosphere/antioxidants |
| Light Exposure | Moderate sensitivity | Store in amber containers |
| Cold Storage (-20°C) | Excellent | Standard storage requirement |
L-Arabinose to L-Ribulose Isomerization
The isomerization of L-arabinose to L-ribulose represents a fundamental biotransformation with significant thermodynamic limitations. Under standard enzymatic conditions (pH 8.0, 70°C), the equilibrium conversion reaches only 19% [12], indicating an unfavorable thermodynamic equilibrium for L-ribulose formation. However, the introduction of borate as a complexing agent dramatically alters this equilibrium.
Research demonstrates that borate addition shifts the equilibrium significantly in favor of L-ribulose production. Under optimized conditions with borate (pH >9, >50°C), conversion yields increase to 75% [19] [20]. This remarkable improvement occurs through the formation of stable L-ribulose-borate complexes, effectively removing the product from the equilibrium and driving the reaction forward.
L-Ribose to L-Ribulose Conversion
The reverse isomerization from L-ribose to L-ribulose exhibits more favorable thermodynamic parameters. Wild-type enzymes achieve 70% conversion under optimal conditions (70-75°C, pH 7.0) [14] [21]. Genetic engineering approaches have further enhanced these parameters, with the R142N mutant achieving 71% conversion and demonstrating superior catalytic efficiency (kcat/Km: 579 mM⁻¹s⁻¹ compared to 375 mM⁻¹s⁻¹ for wild-type) [14].
| Isomerization System | Temperature | pH | Conversion | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|---|
| L-Arabinose → L-Ribulose | 70°C | 8.0 | 19% | Enhanced at higher T |
| L-Arabinose → L-Ribulose (borate) | >50°C | >9 | 75% | Equilibrium shifted |
| L-Ribose → L-Ribulose (wild-type) | 70-75°C | 7.0 | 70% | 375 |
| L-Ribose → L-Ribulose (R142N) | 70°C | 7.0 | 71% | 579 |
Kinetic and Thermodynamic Parameters
The thermodynamic analysis reveals that temperature plays a crucial role in isomerization equilibria. Higher temperatures generally favor ketose formation, consistent with the endothermic nature of aldose-to-ketose conversions [11] [12] [14]. The activation energies for these transformations are enzyme-dependent, with thermostable variants showing enhanced performance at elevated temperatures.
Chemical Catalyst Systems
Alternative chemical catalysis using basic amino acids provides insight into non-enzymatic thermodynamic behavior. Arginine-catalyzed isomerization at 110°C achieves 8.5% yield within 10 minutes [15] [16], while lysine and histidine show lower efficiencies. These systems operate under harsh conditions and produce colored by-products, limiting their practical applications.
Mechanism of Borate Enhancement
Borate complexation represents the most effective strategy for L-ribulose yield optimization. The mechanism involves preferential binding of borate to L-ribulose over the starting aldose substrate, creating a thermodynamic driving force for product formation [22] [19] [23]. This complexation occurs through interaction with cis-diol groups present in the furanose form of L-ribulose.
The borate anion (B(OH)₄⁻) forms stable complexes with ketose sugars at alkaline pH values (>8), where the borate concentration exceeds that of boric acid [23] [24]. The complex formation effectively removes L-ribulose from the reaction equilibrium, allowing continued substrate conversion until equilibrium is reestablished at higher product concentrations.
Optimization Parameters
Systematic optimization studies have established optimal borate concentrations for maximum L-ribulose yield. The most effective systems employ borate concentrations of 500 mM for L-arabinose conversion, achieving 70% conversion under optimized conditions (48°C, pH 8) [22]. Higher borate concentrations can inhibit the reaction by complexing with the substrate, reducing available material for conversion.
| System | Substrate | Borate Concentration | Temperature | pH | Yield Enhancement |
|---|---|---|---|---|---|
| L. plantarum cells | L-Arabinose | 500 mM | 48°C | 8 | 70% conversion |
| E. coli BLAI | L-Arabinose | High ratio | >50°C | >9 | 75% conversion |
| Fed-batch process | L-Arabinose | 500 mM optimized | 48°C | 8 | 70% conversion |
Process Engineering Considerations
The implementation of borate complexation in industrial processes requires careful consideration of downstream purification requirements. After L-ribulose-borate complex formation and purification, the complex must be dissociated to recover the free L-ribulose product [22]. This typically involves pH adjustment or ion-exchange chromatography to remove borate ions.
Comparative Analysis with Other Sugar Systems
The borate enhancement effect extends beyond L-ribulose to other rare sugar productions. D-Psicose production from D-fructose shows similar enhancement, with optimal borate-to-substrate ratios of 0.6 providing 2-fold yield increases [23] [24]. These comparative studies confirm that borate complexation represents a general strategy for ketose production optimization.
Molecular Basis of Selectivity
Theoretical studies reveal that the stability of borate-sugar complexes depends on hydrogen bonding patterns and spatial arrangements of hydroxyl groups [25] [26]. L-Ribulose forms particularly stable borate complexes due to favorable hydrogen bonding between the ribose 3-OH group and negatively charged borate oxygen atoms. This selectivity provides the thermodynamic basis for the observed yield enhancements.
The optimization of L-ribulose production through borate complexation represents a successful example of chemical equilibrium manipulation for biotechnological applications. The combination of enzymatic specificity with chemical equilibrium shifting provides a powerful tool for rare sugar production, achieving conversions that would be impossible through enzymatic catalysis alone.
Industrial Applications and Scale-Up
Commercial implementation of borate-enhanced L-ribulose production has demonstrated scalability and economic viability. Continuous production systems using immobilized enzymes in the presence of borate maintain high conversion rates over extended periods [22] [19]. The ability to recycle both enzyme and borate components makes these processes attractive for industrial rare sugar production.